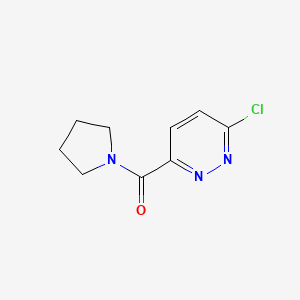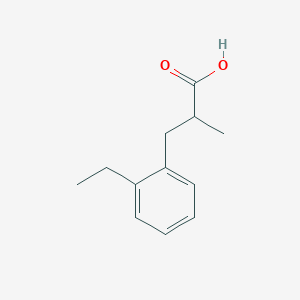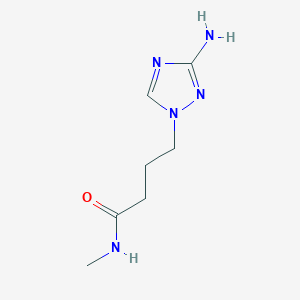
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide is a compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide typically involves the reaction of 3-amino-1,2,4-triazole with N-methylbutanamide under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yields. The use of automated systems can also help in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.
Agriculture: This compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the design of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological molecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: This compound is structurally similar and also features a 1,2,4-triazole ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C7H13N5O/c1-9-6(13)3-2-4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |
InChI Key |
QPVXVJOPGYJFJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


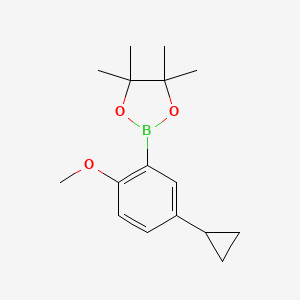
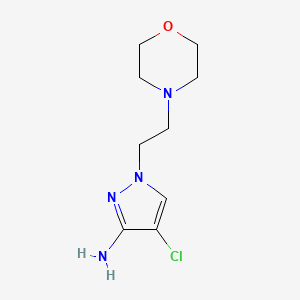
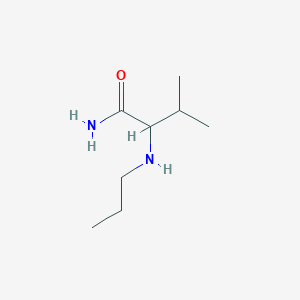

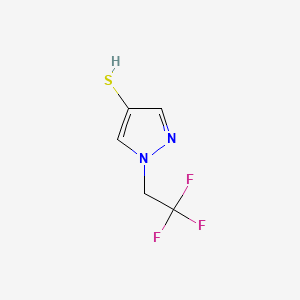

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
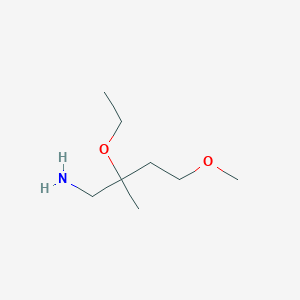

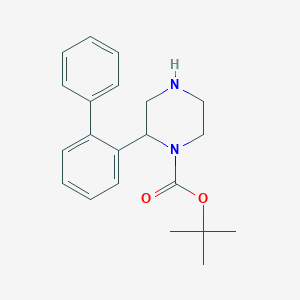
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
